VDM11 Eliminates TRPV1 Agonism: A Critical Differentiator from AM404
VDM11 inhibits the anandamide membrane transporter (AMT) as potently as AM404 but exhibits little or no agonist activity at the human vanilloid receptor TRPV1 (hVR1). In contrast, AM404 and related compounds (arvanil, olvanil, linvanil) activate hVR1 receptors at concentrations 400- to 10,000-fold lower than those required for AMT inhibition [1]. This represents a fundamental pharmacological distinction: VDM11 elevates endogenous anandamide levels without simultaneous TRPV1-mediated calcium influx and associated pro-nociceptive or pro-inflammatory signaling [2].
| Evidence Dimension | hVR1 (TRPV1) receptor agonist activity |
|---|---|
| Target Compound Data | Little or no agonist activity at hVR1 |
| Comparator Or Baseline | AM404: activates hVR1 at concentrations 400–10,000-fold lower than AMT inhibition IC50 |
| Quantified Difference | Complete functional separation of AMT inhibition from TRPV1 activation; AM404 shows >400-fold overlap |
| Conditions | HEK cells transfected with human VR1; functional agonist assay |
Why This Matters
For researchers studying endocannabinoid signaling in pain, inflammation, or neuroprotection, VDM11 enables isolation of anandamide-mediated CB1/CB2 effects without the confounding variable of TRPV1 activation that AM404 introduces.
- [1] De Petrocellis L, Bisogno T, Davis JB, Pertwee RG, Di Marzo V. Overlap between the ligand recognition properties of the anandamide transporter and the VR1 vanilloid receptor: inhibitors of anandamide uptake with negligible capsaicin-like activity. FEBS Lett. 2000;483(1):52-56. View Source
- [2] Calignano A, La Rana G, Giuffrida A, Piomelli D. Control of pain initiation by endogenous cannabinoids. Nature. 1998;394(6690):277-281. View Source
